4-Cyclopropoxybenzonitrile
Description
4-Cyclopropoxybenzonitrile (C₁₂H₁₁NO) is a benzonitrile derivative featuring a cyclopropoxy substituent at the para position of the benzene ring. The cyclopropoxy group, a three-membered cyclic ether, confers unique steric and electronic properties to the molecule.
Properties
IUPAC Name |
4-cyclopropyloxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-7-8-1-3-9(4-2-8)12-10-5-6-10/h1-4,10H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUNOZWJGPFQEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301306244 | |
| Record name | 4-(Cyclopropyloxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301306244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223690-05-9 | |
| Record name | 4-(Cyclopropyloxy)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223690-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Cyclopropyloxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301306244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxybenzonitrile typically involves the reaction of 4-hydroxybenzonitrile with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification process may involve crystallization or distillation techniques to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts can facilitate substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzonitriles depending on the reagents used.
Scientific Research Applications
4-Cyclopropoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Cyclopropoxybenzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The cyclopropoxy group adds steric hindrance, affecting the compound’s binding affinity and selectivity towards different targets .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural differences and applications of 4-Cyclopropoxybenzonitrile and related compounds:
Key Comparisons
Steric and Electronic Effects
- Cyclopropoxy vs. Cyclohexyl Groups : The cyclopropoxy group in this compound introduces significant ring strain, enhancing reactivity compared to the larger, more rigid cyclohexyl substituents in analogs like 4-(trans-4-Pentylcyclohexyl)benzonitrile .
- Alkyl Chain Length : Shorter chains (e.g., propyl in 4-(trans-4-Propylcyclohexyl)benzonitrile) reduce hydrophobicity and melting points compared to pentyl derivatives, influencing phase behavior in liquid crystal applications .
Thermal Stability and Reactivity
- Propenyl vs. Saturated Chains : The unsaturated propenyl group in 4-[trans-4-[(E)-1-Propenyl]cyclohexyl]benzonitrile increases susceptibility to oxidation, limiting its utility in high-temperature environments compared to saturated analogs .
- Ester Functionalization: The dioxobutanoyl group in 4-((1-cyclopropyl-1,3-dioxobutan-2-yl)oxy)-2,6-dimethylbenzonitrile introduces hydrolytic sensitivity, necessitating controlled storage conditions .
Biological Activity
4-Cyclopropoxybenzonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound, characterized by a cyclopropyl group attached to a benzonitrile moiety, exhibits unique chemical properties due to the presence of the nitrile functional group (-C≡N) and the cyclopropyl ring. The molecular formula is with a molecular weight of approximately 159.19 g/mol. The structural features contribute to its reactivity and interaction with biological targets.
Synthesis Methods
Several methods have been developed for synthesizing this compound, including:
- Nucleophilic Substitution : Utilizing cyclopropyl halides and benzonitrile derivatives.
- Cyclopropanation Reactions : Employing cyclopropylboronic acid in coupling reactions.
- Functional Group Transformations : Modifying existing nitrile compounds to introduce the cyclopropyl group.
These synthetic pathways are critical for obtaining the compound in sufficient purity for biological evaluations.
Pharmacological Effects
Research indicates that this compound exhibits significant pharmacological activity across various biological systems:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth in specific cancer cell lines.
- Antimicrobial Properties : Exhibits activity against certain bacterial strains, indicating potential as an antimicrobial agent.
- Enzyme Inhibition : The nitrile group allows for interactions with enzymes, potentially inhibiting key metabolic pathways.
Structure-Activity Relationships (SAR)
The SAR of this compound has been explored to understand how structural modifications influence its biological activity. Key findings include:
- Substituent Effects : Variations in the cyclopropyl group can significantly alter potency and selectivity against specific targets.
- Binding Affinity : The presence of the nitrile group enhances binding affinity to certain receptors, as evidenced by various binding assays.
The following table summarizes some related compounds and their observed activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(Isopropylamino)benzonitrile | Isopropyl group instead of cyclopropyl | Moderate anticancer activity |
| 3-(Cyclopropylamino)benzonitrile | Cyclopropyl group at meta position | Increased enzyme inhibition |
| 4-(Cyclobutylamino)benzonitrile | Cyclobutyl group replacing cyclopropyl | Reduced selectivity |
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at micromolar concentrations, suggesting its potential as a lead compound for drug development.
- Enzyme Interaction Studies : Binding assays using surface plasmon resonance (SPR) indicated that the compound binds effectively to specific enzyme targets, providing insights into its mechanism of action.
- Pharmacokinetic Profiling : Research into the compound's pharmacokinetics showed promising absorption and distribution characteristics, which are essential for further development as a therapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
